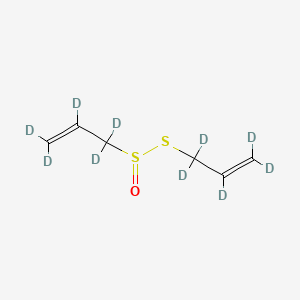

Allicin-d10

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10OS2 |

|---|---|

Molecular Weight |

172.3 g/mol |

IUPAC Name |

1,1,2,3,3-pentadeuterio-3-(1,1,2,3,3-pentadeuterioprop-2-enylsulfinylsulfanyl)prop-1-ene |

InChI |

InChI=1S/C6H10OS2/c1-3-5-8-9(7)6-4-2/h3-4H,1-2,5-6H2/i1D2,2D2,3D,4D,5D2,6D2 |

InChI Key |

JDLKFOPOAOFWQN-URTNXKOFSA-N |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])SS(=O)C([2H])([2H])C(=C([2H])[2H])[2H])[2H] |

Canonical SMILES |

C=CCSS(=O)CC=C |

Origin of Product |

United States |

Synthetic Methodologies for Allicin D10

Strategies for Deuterium (B1214612) Incorporation

The introduction of deuterium into the allicin (B1665233) structure is almost exclusively achieved prior to the formation of the core thiosulfinate group, due to the inherent instability of the allicin molecule itself. nih.govni.ac.rsscitechnol.com

The most common and effective strategy for synthesizing Allicin-d10 is through the oxidation of a fully deuterated precursor, Diallyl Disulfide-d10 (DADS-d10). vulcanchem.com This approach ensures that all ten hydrogen positions on the two allyl groups are replaced with deuterium before the final synthetic step.

The synthesis of the DADS-d10 precursor can be achieved through several methods:

Synthesis from Deuterated Allyl Halides: A standard method for preparing diallyl disulfide involves reacting an allyl halide with a disulfide source, such as sodium disulfide. google.com To produce DADS-d10, this synthesis is performed using a deuterated allyl halide (e.g., allyl-d5 bromide).

Catalytic Hydrogen-Deuterium (H/D) Exchange: Diallyl disulfide can be deuterated directly via H/D exchange. This process typically involves exposing the non-deuterated DADS to a deuterium source, most commonly heavy water (deuterium oxide, D₂O), at high temperatures and pressures in the presence of a metal catalyst like Platinum on carbon (Pt/C). ansto.gov.aueuropa.eu This technique is a common practice at specialized facilities for producing a variety of deuterated molecules for scientific research. ansto.gov.auansto.gov.au Multiple cycles of this exchange may be necessary to achieve high levels of deuterium incorporation. europa.eu

Direct deuteration of non-labeled allicin is generally considered impractical and is not a preferred synthetic route. Allicin is a highly reactive and thermally unstable compound that readily decomposes. ni.ac.rsscitechnol.com Attempting a direct H/D exchange on the allicin molecule under the harsh conditions (e.g., high temperature) typically required for such reactions would likely lead to significant degradation of the compound rather than successful deuterium labeling. ni.ac.rsmdpi.com

Reaction Pathways and Mechanisms for this compound Synthesis

The synthesis of this compound mirrors the established laboratory synthesis of allicin, which involves the controlled oxidation of diallyl disulfide. ni.ac.rsresearchgate.netnih.gov The reaction proceeds by oxidizing Diallyl Disulfide-d10 using an oxidizing agent in an acidic medium.

Reaction Scheme:

Diallyl Disulfide-d10 + Oxidizing Agent (e.g., H₂O₂) --(Acid Catalyst)--> this compound

The mechanism for this oxidation involves the following key steps:

The acid catalyst, such as acetic acid or formic acid, reacts with the oxidizing agent (e.g., hydrogen peroxide, H₂O₂) to form a more potent peroxy acid in situ. nih.govnih.gov

The peroxy acid oxidizes one of the sulfur atoms in the Diallyl Disulfide-d10 molecule.

The reaction is believed to proceed via the formation of an intermediate, deuterated allylsulfenic acid (CH₂=CH-CD₂-SOD). nih.govnih.gov

Two molecules of this unstable deuterated allylsulfenic acid then spontaneously condense to form one molecule of this compound and one molecule of water. nih.govresearchgate.netnih.gov

This reaction is considered a zero-order reaction, where the rate-limiting step is the decomposition of the peroxide, making the reaction rate independent of the DADS-d10 concentration. ni.ac.rsnih.gov

Optimization of Synthetic Yields and Purity of this compound

Optimizing the synthesis of this compound requires careful control over reaction conditions to maximize yield and purity while minimizing the degradation of the unstable product. The principles are derived directly from studies on non-deuterated allicin. nih.govmdpi.com

Key optimization parameters include:

Catalyst Choice: Formic acid has been shown to be a more effective catalyst than acetic acid, allowing for faster reactions at lower temperatures and resulting in higher yields. mdpi.com

Temperature Control: The reaction is typically conducted at low temperatures (e.g., 0 °C) to control the reaction rate and enhance the stability of the allicin product. ni.ac.rsmdpi.com

Solvent System: To improve mixing and prevent the formation of emulsions, especially in larger-scale reactions, a co-solvent like methanol (B129727) can be used to create a single phase, which can dramatically increase reaction speed and yield. mdpi.com

Purification Method: Due to allicin's instability, purification must be performed efficiently. Common methods include solvent extraction with dichloromethane (B109758) or diethyl ether, followed by chromatography. nih.govmdpi.com High-speed counter-current chromatography and silica (B1680970) gel chromatography have proven effective in obtaining allicin of high purity (>98%). mdpi.comumass.edu

The table below summarizes key parameters for optimizing the synthesis.

| Parameter | Recommended Condition | Rationale | Source(s) |

| Starting Material | Diallyl Disulfide-d10 | Precursor deuteration ensures labeling prior to forming the unstable thiosulfinate. | vulcanchem.com |

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | Common and effective oxidizing agent for this transformation. | researchgate.netnih.govnih.gov |

| Catalyst | Formic Acid | More rapid and higher yield compared to acetic acid, even at lower temperatures. | mdpi.com |

| Reaction Temperature | 0 °C | Minimizes product degradation and controls the exothermic reaction. | ni.ac.rsmdpi.com |

| Purification | Silica Gel Chromatography / HSCCC | Effective for removing unreacted precursors and byproducts to achieve high purity. | mdpi.comumass.edu |

Isotopic Enrichment and Purity Assessment in Synthesized this compound

After synthesis, a rigorous assessment is required to confirm both the chemical purity of the this compound and the extent of deuterium incorporation (isotopic enrichment). A combination of chromatographic and spectroscopic techniques is employed for this purpose. ansto.gov.aunih.govmdpi.com

Chemical Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the primary method used to determine the chemical purity of the synthesized allicin. nih.govmdpi.comnih.gov By comparing the product to a standard, HPLC can quantify the percentage of allicin in the final mixture. Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the identity of the product by matching its retention time and mass-to-charge ratio. nih.govmdpi.com

Isotopic Enrichment and Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR techniques provides detailed structural confirmation and assesses the location of the deuterium atoms.

¹H-NMR (Proton NMR) is used to verify the absence of protons at the positions that should be deuterated, thus confirming high isotopic purity. nih.govmdpi.com

²H-NMR (Deuterium NMR) directly observes the deuterium nuclei, confirming their presence and location within the molecular structure. ansto.gov.aucardiff.ac.uk

¹³C-NMR confirms the carbon backbone of the molecule. mdpi.com

The table below outlines the analytical methods used for characterization.

| Analytical Technique | Purpose | Source(s) |

| HPLC | Quantifies chemical purity by separating allicin from impurities. | nih.govmdpi.comimpactfactor.org |

| LC-MS | Confirms molecular identity and provides data on molecular weight. | nih.govmdpi.com |

| Mass Spectrometry (MS) | Determines overall isotopic enrichment by measuring molecular mass. | ansto.gov.au |

| ¹H-NMR | Confirms the absence of hydrogen atoms at labeled positions. | nih.govmdpi.com |

| ²H-NMR | Directly detects and confirms the location of deuterium atoms. | ansto.gov.aucardiff.ac.uk |

| ¹³C-NMR | Verifies the integrity of the carbon skeleton of the molecule. | mdpi.com |

Advanced Analytical Characterization and Quantification of Allicin D10

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure and isotopic labeling of Allicin-d10. These methods provide detailed information about the atomic and molecular composition, connectivity, and the specific positions of deuterium (B1214612) atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of this compound. Both ¹H NMR and ¹³C NMR are utilized to confirm the molecular scaffold. However, the key application of NMR in this context is to verify the successful incorporation and position of deuterium atoms. In ¹H NMR, the absence of signals at the positions where deuterium has replaced protons provides direct evidence of deuteration. For this compound, this would correspond to the allyl groups. Furthermore, ²H (Deuterium) NMR can be employed to directly observe the deuterium nuclei, providing unequivocal proof of labeling. The chemical shifts in the ²H NMR spectrum would correspond to the signals that are absent in the ¹H NMR spectrum of the deuterated compound.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹³C | ~128.5 | t (triplet) | =CD₂ |

| ¹³C | ~122.1 | t (triplet) | =CD- |

| ¹³C | ~40.1 | t (triplet) | S-CD₂ |

| ²H | ~5.9-6.1 | m (multiplet) | =CD- |

| ²H | ~5.2-5.4 | m (multiplet) | =CD₂ |

| ²H | ~3.5-3.7 | m (multiplet) | S-CD₂ |

Note: The exact chemical shifts can vary depending on the solvent and instrument used. The multiplicities for ¹³C are due to coupling with deuterium (C-D coupling).

Mass Spectrometry (MS) is a cornerstone technique for confirming the isotopic enrichment and purity of this compound. By measuring the mass-to-charge ratio (m/z) of the molecule and its fragments, MS provides a direct assessment of the molecular weight, which is increased by the mass of the incorporated deuterium atoms. For this compound (C₆D₁₀OS₂), the expected molecular weight is significantly higher than that of unlabeled allicin (B1665233) (C₆H₁₀OS₂). High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition with high accuracy, confirming the presence of ten deuterium atoms. Analysis of the isotopic pattern in the mass spectrum allows for the calculation of isotopic purity, ensuring that the sample is not contaminated with partially deuterated or unlabeled allicin.

Table 2: High-Resolution Mass Spectrometry Data for Allicin and this compound

| Compound | Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ |

| Allicin | C₆H₁₁OS₂ | 163.0302 | (Typical value) |

| This compound | C₆D₁₀HOS₂ | 173.0929 | (Expected value) |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. In the analysis of this compound, these methods are particularly useful for observing the changes in vibrational frequencies upon isotopic substitution. The stretching and bending vibrations of C-D bonds occur at lower frequencies (wavenumbers) compared to their corresponding C-H bonds due to the heavier mass of deuterium. This isotopic shift is a clear indicator of successful deuteration. For instance, the C-H stretching vibrations typically observed around 2800-3100 cm⁻¹ would be shifted to approximately 2100-2300 cm⁻¹ for C-D bonds in the IR and Raman spectra of this compound. The characteristic S=O stretch of the thiosulfinate group would also be observable.

Table 3: Key Vibrational Frequency Shifts in this compound

| Vibrational Mode | Typical C-H Wavenumber (cm⁻¹) | Expected C-D Wavenumber (cm⁻¹) |

| Allyl C-H Stretch | ~3080 | ~2250 |

| Alkyl C-H Stretch | ~2920 | ~2100 |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from complex matrices and for its precise quantification, often in conjunction with mass spectrometry.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. veeprho.com Due to the thermal lability of allicin and its deuterated analog, HPLC, which is performed at or near room temperature, is preferred over gas chromatography. A reversed-phase HPLC method, typically using a C18 column, is commonly employed. The mobile phase usually consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

When coupled with a mass spectrometer (LC-MS), this technique becomes a powerful tool for quantification. This compound is used as an internal standard for the quantification of unlabeled allicin in various samples. veeprho.com By adding a known amount of this compound to a sample, a calibration curve can be constructed by plotting the ratio of the peak area of the analyte (allicin) to the peak area of the internal standard (this compound) against the analyte concentration. This method, known as isotope dilution mass spectrometry, corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Table 4: Typical HPLC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

| HPLC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.2-0.4 mL/min |

| Injection Volume | 1-5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition | Precursor Ion (m/z) -> Product Ion (m/z) |

| This compound | e.g., 173.1 -> (Specific fragment ion) |

| Allicin | e.g., 163.0 -> (Specific fragment ion) |

While HPLC is the preferred method, Gas Chromatography (GC) can be used for the analysis of allicin and its degradation products, which are often more volatile. However, the thermal instability of allicin presents a significant challenge, as it can easily decompose in the hot GC injector and column. If GC is to be employed for this compound, low-temperature injection techniques such as cool-on-column injection would be necessary to minimize thermal degradation. The use of a highly inert system is also crucial. When coupled with a mass spectrometer (GC-MS), it can provide valuable information on volatile compounds related to allicin metabolism or degradation. The deuterated nature of this compound would result in a retention time slightly different from that of unlabeled allicin, a phenomenon known as the "isotope effect," which must be considered in method development.

Advanced Separation Techniques (e.g., Supercritical Fluid Chromatography (SFC), Ultra-Performance Liquid Chromatography (UPLC))

The inherent instability of allicin necessitates the use of advanced and rapid separation techniques to achieve accurate quantification and isolation from complex garlic extracts. chromatographyonline.com Traditional methods like standard high-performance liquid chromatography (HPLC) can be time-consuming, potentially leading to degradation of the target compound. chromatographyonline.com To overcome these limitations, Supercritical Fluid Chromatography (SFC) and Ultra-Performance Liquid Chromatography (UPLC) have emerged as powerful alternatives.

Supercritical Fluid Chromatography (SFC)

SFC is an advanced chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.govwaters.com The low viscosity of supercritical CO2 allows for higher flow rates and the use of longer columns without a significant increase in backpressure, leading to faster separations and increased throughput. waters.com This is particularly advantageous for the analysis of thermally labile compounds like allicin.

Research has demonstrated the successful application of SFC coupled with mass spectrometry (SFC-MS) for the identification of allicin in garlic extracts. nih.gov To preserve the integrity of the molecule, specific conditions are required, such as a low oven temperature (e.g., 50°C) and a controlled restrictor tip temperature (e.g., 115°C). nih.gov These parameters are crucial for obtaining a chemical ionization (CI) mass spectrum where the protonated molecular ion of allicin (m/z 163) is the major ion, confirming its identity. nih.gov

A quantitative method using SFC in conjunction with standard additions of alliin (B105686) has also been developed. nih.gov This approach involves the in-situ enzymatic conversion of spiked alliin to allicin by the endogenous alliinase in the garlic sample. nih.gov Optimal CO2-SFE conditions have been shown to achieve high recovery rates (96-99%) and good precision (2-3% RSD) for allicin quantification. nih.gov

Key Parameters in SFC for Allicin Analysis

| Parameter | Optimized Value/Condition | Rationale |

| Mobile Phase | Supercritical Carbon Dioxide | Low viscosity allows for high flow rates and rapid analysis. waters.com |

| Oven Temperature | 50°C | Minimizes thermal degradation of allicin. nih.gov |

| Restrictor Tip Temp. | 115°C | Prevents decomposition during introduction to the mass spectrometer. nih.gov |

| Detection | Mass Spectrometry (CI) | Provides definitive identification through the protonated molecular ion. nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology offers higher resolution, sensitivity, and speed compared to conventional HPLC. While specific studies focusing solely on this compound and UPLC are limited, the principles of UPLC are highly applicable to its analysis, mirroring the benefits seen for allicin. The increased speed of UPLC analysis is particularly beneficial for unstable compounds like allicin and its deuterated analogue.

The combination of UPLC with tandem mass spectrometry (UPLC-MS/MS) provides a highly sensitive and selective platform for the quantification of analytes in complex matrices. The rapid separation achieved by UPLC, coupled with the precise mass detection of MS/MS, is ideal for differentiating this compound from endogenous allicin and other matrix components.

Detection and Quantification Strategies for this compound in Complex Matrices

The accurate detection and quantification of this compound in complex biological and environmental matrices present a significant analytical challenge due to its reactivity and the presence of interfering substances. zu.edu.pk this compound, as a deuterium-labeled analog of allicin, is primarily used as an internal standard in analytical and pharmacokinetic studies to improve the accuracy of quantification. veeprho.com

Advanced analytical methodologies are required to achieve the necessary sensitivity and selectivity. High-performance liquid chromatography (HPLC) coupled with various detectors is a commonly employed technique. researchgate.net For instance, reversed-phase HPLC with UV and electrochemical detection (ED) combined with on-line post-column photochemical reaction has been utilized for allicin quantification. jomb.org Since allicin is electrochemically inactive, post-column irradiation allows for its detection by an electrochemical detector. jomb.org

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for achieving the highest level of accuracy and precision in quantitative analysis. nih.govfda.gov It is considered a primary ratio method by metrological institutes. up.ac.za The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard, in this case, this compound, to a sample containing the native analyte (allicin). up.ac.zaosti.gov

After adding the this compound "spike," the sample is homogenized to ensure complete equilibration between the labeled internal standard and the endogenous allicin. osti.gov The key to the accuracy of IDMS is that any subsequent sample loss during extraction, purification, or analysis will affect both the analyte and the isotopically labeled standard equally, thus preserving the crucial isotope ratio. kobv.de

The altered isotopic ratio of the allicin/Allicin-d10 mixture is then measured using a mass spectrometer. up.ac.za By knowing the amount of this compound added and measuring the final isotope ratio, the absolute quantity of the native allicin in the original sample can be calculated with high accuracy. up.ac.za

The IDMS process for this compound typically involves:

Spiking: A precisely weighed amount of this compound standard is added to a known quantity of the sample matrix.

Equilibration: The mixture is thoroughly homogenized to ensure the this compound is uniformly distributed and behaves identically to the endogenous allicin.

Sample Preparation: The sample undergoes extraction and purification steps. Techniques like liquid-liquid extraction or solid-phase extraction may be employed.

LC-MS/MS Analysis: The purified extract is analyzed by a chromatographic system (like UPLC) coupled to a tandem mass spectrometer (MS/MS). The system is set to monitor specific precursor-to-product ion transitions for both allicin and this compound.

Quantification: The ratio of the peak areas of allicin to this compound is used to calculate the exact concentration of allicin in the original sample.

This IDMS approach, utilizing this compound, is invaluable for pharmacokinetic studies, metabolic research, and therapeutic drug monitoring, ensuring reliable and traceable measurement results. veeprho.comnih.gov

Pre Clinical Mechanistic Investigations Utilizing Allicin D10

Cellular and Molecular Probing with Allicin-d10

The use of deuterium-labeled compounds like this compound is primarily in analytical methodologies, where it acts as an internal standard for mass spectrometry and liquid chromatography. veeprho.com This ensures accurate quantification of the non-deuterated allicin (B1665233) in biological matrices, which is essential for the validation of the studies mentioned in the following sections.

Intracellular Localization and Distribution Studies

While direct imaging or tracking studies specifically employing this compound are not available in the current body of research, its use is pivotal in quantifying the uptake and distribution of allicin within cells. By adding a known quantity of this compound to cell lysates, researchers can accurately measure the concentration of unlabeled allicin that has permeated the cell membrane and distributed within various subcellular compartments using techniques like liquid chromatography-mass spectrometry (LC-MS). This method provides a reliable quantitative backbone for studies investigating how allicin is absorbed and localized within cellular structures.

Interaction with Cellular Thiols and Redox Pathways

The biological activity of allicin is largely attributed to its reactivity with thiol-containing molecules, most notably glutathione (B108866) (GSH) and cysteine residues in proteins. In studies examining these interactions, this compound serves as an indispensable internal standard. For instance, when investigating the depletion of cellular GSH pools or the formation of S-allylmercaptoglutathione (GSSA) upon allicin exposure, this compound allows for the precise measurement of allicin concentrations in the experimental system. This ensures that the observed changes in thiol status can be accurately correlated with a specific amount of allicin, thereby elucidating the kinetics and extent of its redox-modulating effects.

Effects on Protein Function and Enzyme Kinetics

Allicin is known to inhibit various enzymes through the S-thioallylation of their cysteine residues. To understand the kinetics of this inhibition, it is crucial to have accurate measurements of allicin concentration over time. This compound is employed as an internal standard in these kinetic assays. By spiking samples with this compound at different time points, the degradation or consumption of allicin during the reaction with a protein or enzyme can be precisely monitored. This allows for the determination of accurate kinetic parameters, such as the inhibition constant (Ki) and the rate of enzyme inactivation, providing a clear picture of allicin's impact on protein function.

Nucleic Acid Interactions and Stability

Investigations into the interaction of small molecules with DNA and RNA often require precise concentration measurements to determine binding constants and assess any structural changes. While studies specifically using this compound to probe nucleic acid interactions are not prominent, its role as an internal standard would be vital in any such research. By enabling accurate quantification of allicin, researchers could reliably assess its potential to bind to nucleic acids or affect their stability, ensuring that the observed effects are directly attributable to a known concentration of the compound.

Quantitative Proteomics and Metabolomics with this compound for Pathway Elucidation

In the fields of proteomics and metabolomics, stable isotope labeling is a powerful tool for quantitative analysis. While this compound is not typically used for metabolic labeling of entire proteomes or metabolomes, it is essential for targeted quantitative studies focusing on allicin's metabolic fate and its specific protein adducts. For example, in studies aiming to identify proteins that are S-thioallylated by allicin, this compound can be used to normalize sample-to-sample variation in allicin concentration, leading to more reliable quantification of the modified proteins. Similarly, in metabolomic studies tracking the breakdown products of allicin, this compound serves as a robust internal standard to accurately quantify these metabolites in complex biological samples. vulcanchem.com

In Vitro Biological System Applications of this compound

The primary application of this compound in in vitro biological systems, such as cell cultures, is to facilitate accurate quantification of allicin in therapeutic drug monitoring and pharmacokinetic studies. veeprho.com When evaluating the effects of allicin on various cellular processes like proliferation, apoptosis, or signaling pathways, it is imperative to know the exact concentration of allicin that the cells are exposed to over the course of the experiment. Due to allicin's inherent instability in aqueous environments, its concentration can decrease over time. By using this compound as an internal standard in LC-MS analysis of the cell culture medium and cell lysates, researchers can precisely determine the effective concentration of allicin at any given point, allowing for the establishment of accurate dose-response relationships.

Mechanistic Insights into Cellular Response Pathways

Allicin is known to influence a multitude of cellular response pathways, and studies utilizing its deuterated form, this compound, can provide more nuanced insights into these processes. Allicin's ability to readily permeate cell membranes allows it to interact with intracellular components and modulate various signaling cascades. nih.gov

Key pathways influenced by allicin include:

Redox-Dependent Pathways: Allicin acts as a reactive sulfur species (RSS) and can alter the cellular redox state by oxidizing thiol groups in molecules like glutathione and cysteine residues in proteins. nih.gov This activity is central to many of its neuroprotective and anticancer effects. nih.gov

Inflammatory Pathways: Allicin has been shown to inhibit neuroinflammation by suppressing the production of reactive oxygen species (ROS) and inhibiting key signaling pathways such as TLR4/MyD88/NF-κB, P38, and JNK. nih.govthermofisher.com

Apoptosis and Cell Cycle Regulation: In cancer cells, allicin can induce apoptosis and cell cycle arrest through modulation of the p53 pathway and by targeting proteins like tubulin, which is essential for cell division. nih.govmdpi.com It can also activate the caspase cascade, leading to programmed cell death. nih.gov

MAPK/ERK Signaling Pathway: Studies have indicated that allicin can induce apoptosis in certain cancer cells through the MAPK/ERK signaling pathway. nih.gov

Nrf2/ARE Pathway: The neuroprotective effects of allicin in response to spinal cord injury have been linked to the activation of the Nrf2/ARE pathway, as no protective effect was observed in Nrf2 knockout animals. nih.gov Allicin, along with selenomethionine, has also been found to synergistically activate the Nrf2 signaling pathway to mitigate intestinal oxidative injury. mdpi.com

STAT3 Signaling Pathway: Allicin has been found to suppress the activation of the STAT3 signaling pathway, which is implicated in colorectal tumorigenesis. nih.gov In cholangiocarcinoma, allicin inhibits proliferation and invasion via SHP-1-mediated STAT3 signaling. nih.gov

The use of this compound in these studies can help to determine if the cleavage of C-H bonds is a rate-limiting step in these pathway modulations, providing a deeper mechanistic understanding.

Enzyme Inhibition and Activation Studies with Deuterated Substrates

Allicin is a known inhibitor of various enzymes, particularly those containing thiol groups in their active sites. academicjournals.org Its reactivity with these cysteine residues is considered a primary mechanism of its biological activity. mdpi.com

Enzymes inhibited by allicin include:

Thiol-containing enzymes such as succinic acid dehydrogenase, urease, papain, xanthine (B1682287) oxidase, and various proteases. academicjournals.org

Acetyl-CoA synthetase, through a non-covalent, reversible binding mechanism. academicjournals.org

Cysteine proteases like cathepsin B and L, facipain 2, and rhodesain. chemicalbook.com

Cholinesterase and butyrylcholinesterase, which is relevant for managing Alzheimer's disease. nih.gov

Squalene monooxygenase and acetyl-CoA synthetase, impacting cholesterol biosynthesis. frontiersin.org

The substitution of hydrogen with deuterium (B1214612) in this compound can lead to a kinetic isotope effect, which may alter the rates of these enzymatic reactions. vulcanchem.com This allows researchers to probe the specific steps of enzyme inhibition, such as whether a C-H bond cleavage is involved in the rate-determining step of the interaction between allicin and the enzyme.

Interactive Table: Enzymes Affected by Allicin

| Enzyme | Effect of Allicin | Biological Implication |

| Thiol-containing enzymes | Inhibition | Broad antimicrobial and metabolic effects |

| Acetyl-CoA synthetase | Inhibition | Impact on metabolism and cholesterol synthesis academicjournals.orgfrontiersin.org |

| Cysteine Proteases | Inhibition | Antiparasitic activity chemicalbook.com |

| Cholinesterases | Inhibition | Potential therapeutic for Alzheimer's disease nih.gov |

| Squalene Monooxygenase | Inhibition | Suppression of cholesterol biosynthesis frontiersin.org |

| Enolase | Inhibition | Potential anticancer effect nih.gov |

Isotope Effects on Biological Activity and Reaction Rates

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. libretexts.org For this compound, the replacement of hydrogen with the heavier deuterium isotope can slow down reactions where a carbon-hydrogen bond is broken in the rate-limiting step. nih.gov

Primary Kinetic Isotope Effect: This occurs when the bond to the isotopic atom is being broken or formed in the rate-determining step of the reaction. nih.govgoogle.com A significant primary KIE (where the rate of the deuterated compound is slower) would indicate that a C-H bond cleavage is crucial for allicin's biological action.

Secondary Kinetic Isotope Effect: These are smaller effects observed when the isotopic substitution is at a position not directly involved in bond breaking. libretexts.org They can provide information about changes in the transition state of a reaction. google.com

By comparing the biological activity and reaction rates of allicin and this compound, researchers can gain valuable insights into the reaction mechanisms. faccts.de For example, a significant difference in their ability to inhibit a specific enzyme would suggest that the mechanism involves the cleavage of a C-H bond. Conversely, if no significant difference is observed, it would imply that this bond cleavage is not a critical part of the rate-limiting step for that particular biological effect. These studies are crucial for building a precise model of how allicin interacts with biological systems at a molecular level.

In Vivo Animal Model Research with this compound

The use of this compound in animal models provides a powerful platform for investigating its pharmacodynamic profile, mechanisms of action, and target engagement in a whole-organism context. While specific studies on this compound are not widely published, the principles of using deuterated compounds in such research are well-established. The data from allicin studies in animal models can be extrapolated to understand the potential applications of this compound.

Pharmacodynamic Profiling in Model Organisms

Pharmacodynamics examines the relationship between drug concentration and its observed effect. In vivo studies with allicin have been conducted in various animal models to understand its therapeutic potential.

Murine Models: Mice are commonly used to study the efficacy of allicin against various conditions. For instance, in a murine model of disseminated aspergillosis, allicin treatment significantly prolonged the survival of infected mice. nih.gov In a mouse model of colorectal cancer, allicin was shown to inhibit tumorigenesis. nih.gov

Rat Models: Rats have been used to investigate the effects of garlic and its components on diabetes. Studies have shown that garlic extracts can reduce blood glucose levels and ameliorate histological damage in the pancreas and liver of diabetic rats. brieflands.com In a rat model of traumatic spinal cord injury, allicin demonstrated neuroprotective effects. nih.gov

Zebrafish Models: The zebrafish is an emerging model for studying the anti-cancer and antioxidant properties of natural compounds. In vivo studies in zebrafish have demonstrated the anti-proliferative, apoptotic, and anti-angiogenic properties of allicin. nih.gov

Quail Models: The impact of allicin on the gut microbiota has been studied in Japanese quails, showing a reduction in Clostridium spp. contamination. mdpi.com

Utilizing this compound in these models would allow for a more detailed understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, and how these are influenced by isotopic labeling. This can help to differentiate the parent compound from its metabolites and provide a clearer picture of its pharmacodynamic profile.

Interactive Table: Allicin Research in Animal Models

| Animal Model | Condition Studied | Key Findings |

| Mouse | Disseminated Aspergillosis | Prolonged survival, reduced fungal burden nih.gov |

| Mouse | Colorectal Cancer | Inhibition of tumorigenesis nih.gov |

| Rat | Diabetes Mellitus | Reduced blood glucose, ameliorated organ damage brieflands.com |

| Rat | Spinal Cord Injury | Neuroprotective effects nih.gov |

| Zebrafish | Cancer | Anti-proliferative, apoptotic, anti-angiogenic properties nih.gov |

| Quail | Gut Microbiota Modulation | Reduction of Clostridium spp. mdpi.com |

Mechanistic Exploration of Biological Effects in Animal Systems

In vivo animal studies are crucial for validating the mechanistic insights gained from in vitro research. Allicin has been shown to exert its effects in animal systems through various mechanisms.

Anti-inflammatory and Antioxidant Effects: Allicin's ability to scavenge free radicals and modulate inflammatory pathways has been observed in animal models of oxidative stress and inflammation. nih.govpensoft.net

Anticancer Effects: The anticancer properties of allicin, including the induction of apoptosis and inhibition of cell proliferation and invasion, have been confirmed in various animal cancer models. nih.govnih.gov For example, in a nude mouse model of human cholangiocarcinoma, allicin treatment attenuated tumor growth. nih.gov

Cardiovascular Effects: Garlic and its constituents have been studied for their beneficial effects on the cardiovascular system, including antiatherosclerotic and antithrombotic activities. brieflands.comtaylorandfrancis.com

Immunomodulatory Effects: Allicin has been shown to stimulate the immune system, for instance, by increasing the production of IL-2 in murine T-cells. nih.gov

The use of this compound in these animal models would enable researchers to perform kinetic studies to understand if the observed biological effects are subject to an isotope effect. This would provide strong evidence for the involvement of specific bond-breaking events in the in vivo mechanism of action.

Target Engagement Studies in Animal Models

Competitive Activity-Based Protein Profiling (ABPP): This technique can be used to measure the binding of reversible inhibitors to their enzyme targets in animal models. nih.gov By using a moderately reactive probe, it is possible to assess the competition for target engagement with a compound like allicin.

Quantitative Imaging: Advanced imaging techniques, such as macroscopic lifetime-based Förster Resonance Energy Transfer (FRET) imaging, can be used to quantify receptor-ligand engagement in intact, live animals. nih.gov This could potentially be adapted to study the interaction of fluorescently labeled this compound with its targets in vivo.

By employing such techniques with this compound, researchers could definitively identify and quantify the interaction of allicin with its specific protein targets in a complex biological system. This would provide crucial information for understanding its therapeutic effects and for the development of more targeted therapies based on its structure.

Degradation Pathways and Stability Kinetics of Allicin D10

Influence of Environmental Factors on Allicin-d10 Stability

The stability of this compound is intrinsically linked to its environment. Factors such as temperature, pH, oxidative conditions, light, and the solvent medium play critical roles in its rate of degradation.

Thermal stress is a significant factor in the degradation of this compound. The rate of decomposition increases substantially with rising temperatures. umass.eduresearchgate.net Studies on allicin (B1665233) show that it is thermally unstable, with rapid degradation occurring at temperatures above 40°C and particularly above 70°C. nih.govsigmaaldrich.comconsensus.app For instance, complete degradation has been observed within 60 minutes at temperatures of 75°C or higher. umass.edu The degradation process generally follows first-order or one-and-a-half-order kinetics, depending on the medium. umass.edunih.govscispace.com The half-life of the compound, therefore, decreases dramatically as the temperature increases. researchgate.netnih.gov At room temperature, allicin in an aqueous solution can be stable for several days, but its half-life shortens to about a day at 37°C. nih.govnih.gov Conversely, storage at lower temperatures, such as 4°C, can extend the half-life to approximately one year. researchgate.netnih.gov

| Temperature (°C) | Estimated Half-life | Reference |

|---|---|---|

| 4 | ~1 year | researchgate.netnih.gov |

| 15 | ~32 days | nih.gov |

| 25 (Room Temp.) | ~5 days (without obvious degradation) | nih.gov |

| 37 | ~1 day | researchgate.netnih.gov |

| >70 | Rapid degradation | umass.edunih.gov |

The activation energy for the decomposition of allicin has been determined in different solvents, with values of 97.4 kJ/mol in ethanolic garlic extract and 184.5 kJ/mol in acetonic garlic extract, highlighting the solvent's role in thermal stability. nih.gov

The pH of the surrounding medium is a critical determinant of this compound stability. Research on allicin demonstrates that it is most stable in mildly acidic conditions, specifically between pH 5 and 6. nih.govsigmaaldrich.comconsensus.app Stability decreases significantly in both highly acidic (pH < 1.5) and, particularly, alkaline environments (pH > 8). umass.eduresearchgate.netnih.gov In solutions with a pH above 11 or below 1.5, allicin can degrade within half an hour and become undetectable after two hours. nih.govsigmaaldrich.comconsensus.app

The increased degradation rate in alkaline conditions is attributed to the accelerated reactions that lead to the formation of various degradation products. umass.eduresearchgate.net Conversely, the relative stability in acidic environments is thought to be due to the protonation of the allicin molecule. umass.eduresearchgate.net

| pH Range | Stability Profile | Reference |

|---|---|---|

| < 1.5 | Highly unstable; undetectable after 2 hours | nih.govsigmaaldrich.com |

| 3.0 - 6.0 | Relatively stable | umass.edunih.govresearchgate.net |

| 8.0 - 9.0 | Unstable; accelerated degradation | umass.eduresearchgate.net |

| > 11.0 | Highly unstable; undetectable after 2 hours | nih.govsigmaaldrich.com |

This compound, like its non-deuterated counterpart, is a reactive sulfur species (RSS). nih.gov Its thiosulfinate group readily reacts with thiol groups (-SH) found in molecules such as glutathione (B108866) and cysteine residues in proteins. nih.govpatsnap.com This reactivity is a primary mechanism of its biological action but also contributes to its degradation. The interaction with thiols leads to the formation of S-allyl-mercapto derivatives and allyl sulfenic acid. nih.gov

Allicin can induce oxidative stress in cells and also act as an antioxidant by scavenging reactive oxygen species (ROS) such as superoxide (B77818) and hydroxyl radicals. patsnap.comnih.gov This dual role means that in an environment with high levels of reactive species, this compound is likely to be consumed through redox reactions, leading to its degradation. Its interaction with cellular antioxidants and pro-oxidant enzymes is a key factor in its stability within a biological system. nih.gov

Studies have shown that allicin in aqueous extracts is not particularly sensitive to light. nih.govsigmaaldrich.comconsensus.appresearchgate.net Its stability appears to be comparable under both light and dark conditions, indicating that photodegradation is not a primary pathway for its decomposition.

In contrast, the choice of solvent significantly impacts stability. Allicin's degradation rate varies in different solvents, which is attributed to the distinct nature and polarity of the solvent affecting the decomposition process. scispace.com For instance, the degradation kinetics of allicin in ethanolic and acetonic extracts differ, showing distinct reaction orders and activation energies. nih.gov Water has been noted as a solvent where decomposition occurs at a slower rate compared to some organic solvents. scispace.com Higher concentrations of allicin in a solution have also been observed to be somewhat more stable than lower concentrations. nih.govsigmaaldrich.comresearchgate.net

Identification of Deuterated Degradation Products

Given the high reactivity and instability of this compound, it decomposes into a variety of second-generation organosulfur compounds. Based on the degradation pathways of allicin, the primary deuterated degradation products are expected to include deuterated versions of diallyl disulfide (DADS-d10), diallyl trisulfide (DATS-d10), and diallyl sulfide (B99878) (DAS-d10). researchgate.netresearchgate.net

Further decomposition, particularly under thermal stress, can lead to the formation of deuterated cyclic compounds such as vinyl-dithiins. researchgate.netresearchgate.net In aqueous environments, the transformation can also yield deuterated ajoene, a molecule formed from the rearrangement of allicin. nih.gov

Reaction Mechanisms of this compound Decomposition

The decomposition of this compound is believed to follow several proposed mechanisms, analogous to those for allicin. One key pathway involves the self-decomposition of allicin, which is highly unstable. researchgate.net This process is thought to proceed via the formation of two molecules of 2-propene-d5-sulfenic acid. researchgate.net These intermediates can then undergo condensation reactions. Self-condensation of 2-propene-d5-sulfenic acid can regenerate this compound, while other reactions lead to the formation of various deuterated organosulfides. nih.govresearchgate.net

Another proposed mechanism involves the thermal decomposition of this compound into deuterated cyclic dithiins, which then break down into various acyclic deuterated sulfide molecules. researchgate.net This pathway explains the formation of compounds like DADS-d10, DATS-d10, and DAS-d10, which are commonly found in distilled garlic oil. researchgate.netresearchgate.net The reaction with thiols, as mentioned previously, represents another significant degradation pathway, especially in biological systems, leading to the formation of mixed disulfides. nih.govpatsnap.com

Metabolic Fate and Biotransformation Studies of Allicin D10

Absorption, Distribution, and Elimination in Pre-clinical Models

The metabolic journey of allicin (B1665233) and its derivatives begins with its rapid transformation in the gastrointestinal tract. researchgate.net Once ingested, allicin is unstable and quickly metabolizes into more stable sulfur compounds. researchgate.net Studies in preclinical models, primarily rats, have been instrumental in mapping the absorption, distribution, metabolism, and excretion (ADME) of allicin-related compounds. nih.govaltex.org

Upon oral administration, allicin itself is generally not detected in serum or urine, indicating its rapid breakdown before or during absorption. oregonstate.edu Instead, its metabolites are distributed throughout the body. For instance, after administering diallyl disulfide (DADS), a decomposition product of allicin, to rats, its metabolites, including allyl methyl sulfide (B99878) (AMS), allyl methyl sulfoxide (B87167) (AMSO), and allyl methyl sulfone (AMSO2), were detected in the stomach, liver, plasma, and urine. frontiersin.orgmdpi.com DADS and allyl mercaptan were found in plasma shortly after administration, while other metabolites had a more sustained presence. mdpi.com

The distribution of allicin's transformation products varies based on their physicochemical properties. For example, 1,3-vinyldithiin is less lipophilic and is eliminated relatively quickly from serum, kidney, and fat tissue. nih.gov In contrast, 1,2-vinyldithiin is more lipophilic and tends to accumulate in fat tissue. nih.gov The liver plays a central role in the metabolism of these compounds, with experiments showing that allicin is metabolized more rapidly in liver homogenate than its vinyldithiin derivatives. nih.gov

The elimination of allicin metabolites occurs through various routes, including urine and breath. Allyl methyl sulfide is a key metabolite detected in breath and serves as an indicator of allicin bioavailability. frontiersin.org

Interactive Data Table: Distribution of Allicin Metabolites in Preclinical Models

| Metabolite | Tissue/Fluid Detected | Precursor Compound | Animal Model |

| Allyl Methyl Sulfide (AMS) | Stomach, Liver, Plasma, Urine, Breath | Diallyl Disulfide (DADS), Allicin | Rat |

| Allyl Methyl Sulfoxide (AMSO) | Stomach, Liver, Plasma, Urine | Diallyl Disulfide (DADS) | Rat |

| Allyl Methyl Sulfone (AMSO2) | Stomach, Liver, Plasma, Urine | Diallyl Disulfide (DADS) | Rat |

| Allyl Mercaptan | Plasma | Allicin, Diallyl Disulfide (DADS) | Rat |

| 1,3-Vinyldithiin | Serum, Kidney, Fat Tissue, Liver | Allicin | Rat |

| 1,2-Vinyldithiin | Serum, Kidney, Fat Tissue | Allicin | Rat |

Isotope Tracing for Metabolic Pathway Elucidation in Animal Systems

Isotope tracing is a powerful technique for delineating metabolic pathways, and the use of deuterated compounds like Allicin-d10 offers significant advantages. mdpi.comspringernature.com By replacing hydrogen with deuterium (B1214612), a stable isotope, researchers can track the movement and transformation of the labeled molecule through complex biological systems without the concerns associated with radioactive isotopes. mdpi.comunam.mx

In animal systems, administering a deuterated substrate allows for the monitoring of its downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com This approach provides detailed information about the activity of specific metabolic pathways. mdpi.comnih.gov For example, in studies with deuterated water, the incorporation of deuterium into lipids like cholesterol and palmitate has been used to measure their synthesis rates. nih.gov This methodology revealed that the number of deuterium atoms incorporated is higher in vivo than in vitro, suggesting additional metabolic pathways are active in a whole-organism context. nih.gov

The application of stable isotope tracing with this compound would enable researchers to follow the allyl group and other fragments of the molecule as they are metabolized. This can help to confirm proposed metabolic pathways and potentially uncover new ones. The detection of deuterated metabolites in various tissues and excreta provides direct evidence of the compound's absorption, distribution, and biotransformation. nih.gov

Identification of Deuterated Metabolites

Following the administration of this compound, the primary goal is to identify the resulting deuterated metabolites. This process relies heavily on analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov These methods can separate complex mixtures of metabolites and provide information on their mass, which will be higher for deuterated compounds compared to their non-deuterated counterparts.

Based on studies of non-deuterated allicin, it is anticipated that the principal deuterated metabolites would include deuterated versions of:

Allyl methyl sulfide (d-AMS)

Allyl methyl sulfoxide (d-AMSO)

Allyl methyl sulfone (d-AMSO2)

Allyl mercaptan (d-AM)

S-allylmercaptocysteine (d-SAMC) researchgate.net

The detection of these deuterated molecules in biological samples like urine, plasma, and breath would confirm the metabolic fate of the deuterated allyl group from this compound. frontiersin.orgmdpi.comnih.gov For instance, the presence of d-AMS in the breath would be a strong indicator of this compound bioavailability and subsequent metabolism. frontiersin.org

Interactive Data Table: Predicted Deuterated Metabolites of this compound

| Predicted Deuterated Metabolite | Analytical Detection Method | Potential Biological Matrix |

| d-Allyl Methyl Sulfide (d-AMS) | GC-MS, HRGC-MS | Breath, Urine, Plasma |

| d-Allyl Methyl Sulfoxide (d-AMSO) | GC-MS, HRGC-MS | Urine, Plasma |

| d-Allyl Methyl Sulfone (d-AMSO2) | GC-MS, HRGC-MS | Urine, Plasma |

| d-Allyl Mercaptan (d-AM) | GC-MS | Plasma |

| d-S-Allylmercaptocysteine (d-SAMC) | LC-MS | Plasma, Urine |

Enzymatic Biotransformation and Detoxification Pathways

The biotransformation of allicin and its derivatives is an enzymatic process involving several key pathways, primarily categorized as Phase I and Phase II metabolism. researchgate.netwikipedia.org These pathways are crucial for detoxifying xenobiotics, which are foreign compounds to an organism. wikipedia.org

Phase I reactions, often catalyzed by cytochrome P450 (CYP) enzymes, typically introduce or expose functional groups on the substrate molecule. researchgate.netwikipedia.org In the context of allicin, this could involve oxidation reactions.

Phase II reactions involve the conjugation of the modified xenobiotic with endogenous molecules, rendering them more water-soluble and easier to excrete. researchgate.netwikipedia.org A critical player in this phase is glutathione (B108866) S-transferase (GST), which catalyzes the conjugation of xenobiotics with glutathione (GSH). researchgate.netnih.gov Allicin is known to react readily with thiol groups, and its interaction with GSH is a key aspect of its metabolism and biological activity. nih.govnih.gov Studies have shown that allicin can modulate the expression of GST genes and enhance the activity of the GSH-related enzyme system. nih.gov

The enzymatic breakdown of alliin (B105686) to allicin is catalyzed by alliinase. nih.govresearchgate.netresearchgate.net Following this, the resulting reactive allicin molecule undergoes a series of transformations. The metabolism of allicin and its deuterated counterpart, this compound, is expected to follow these detoxification pathways, leading to the formation of various sulfur-containing metabolites. frontiersin.org

Role of Deuterium in Metabolic Pathway Analysis (e.g., Isotope Effects on Metabolism)

The use of deuterium in metabolic studies extends beyond simple tracing. The replacement of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. unam.mxwikipedia.org Specifically, because deuterium is heavier than hydrogen, bonds involving deuterium (e.g., C-D) have a lower vibrational frequency and are generally stronger than the corresponding bonds with hydrogen (e.g., C-H). unam.mxwikipedia.org

This difference in bond strength can result in a slower rate of reaction when the breaking of a C-H/C-D bond is the rate-determining step. This is referred to as a primary KIE. wikipedia.org The magnitude of the KIE can provide valuable insights into reaction mechanisms. mdpi.comnih.gov For instance, a significant primary deuterium KIE in a P450-catalyzed reaction is evidence that C-H bond cleavage is at least partially rate-limiting. nih.gov

In the context of this compound metabolism, studying the KIE can help to elucidate the mechanisms of the enzymes involved in its biotransformation. By comparing the metabolic rates and metabolite profiles of this compound and its non-deuterated counterpart, researchers can determine if C-H bond cleavage is a critical step in specific metabolic reactions.

However, it is also important to consider that deuteration at one site might divert the compound to other biotransformation routes, a phenomenon known as "metabolic switching" or "metabolic shunting". nih.gov This potential alteration of metabolic pathways is a crucial aspect to investigate when analyzing the metabolism of deuterated compounds.

Conclusion and Future Directions in Allicin D10 Research

Summary of Key Research Advances

Allicin-d10, a deuterium-labeled version of allicin (B1665233), has become an important tool in the scientific community, particularly in the fields of analytical chemistry and metabolic research. Its primary and most significant application is as an internal standard for the precise quantification of allicin in various biological samples. veeprho.com The use of stable isotope-labeled compounds like this compound enhances the accuracy of analytical techniques such as mass spectrometry and liquid chromatography. veeprho.com

Research has established that allicin itself, the naturally occurring, unstable compound found in garlic, possesses a range of biological activities, including antimicrobial, anticancer, and cardioprotective effects. chemicalbook.commdpi.comresearchgate.net However, the inherent instability of allicin makes its accurate measurement challenging. chemicalbook.com this compound provides a stable reference point, allowing researchers to more reliably track and quantify allicin's presence and behavior in complex biological systems.

Key advancements in the application of this compound include its use in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of allicin. veeprho.com Once ingested, allicin is known to undergo rapid metabolism, converting into more stable sulfur-containing metabolites. researchgate.net Studies utilizing this compound can help to elucidate these metabolic pathways with greater precision. Furthermore, the synthesis of high-purity this compound has been a crucial development, enabling its effective use as a reliable standard in analytical laboratories. vulcanchem.commdpi.com

The development of advanced analytical methods, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), has been instrumental in leveraging the benefits of this compound. cabidigitallibrary.orgnih.gov These techniques, in combination with this compound, allow for the sensitive and specific detection of allicin, distinguishing it from other related sulfur compounds present in garlic extracts.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6D10OS2 | usbio.net |

| Molecular Weight | 172.33 | usbio.net |

| Appearance | Light yellow powder or oily liquid | chemicalbook.com |

| Purity | Typically ~90% or higher | vulcanchem.comusbio.net |

| Storage Temperature | -20°C | usbio.net |

| Primary Application | Internal standard in analytical research | veeprho.com |

Unresolved Questions and Methodological Challenges

Despite the advancements in its use, several unresolved questions and methodological challenges remain in this compound research. A primary challenge is the inherent instability of allicin itself, which complicates the handling and storage of both the labeled and unlabeled compounds, even at low temperatures. chemicalbook.comcabidigitallibrary.org While this compound is more stable for analytical purposes, its use still requires careful consideration of potential degradation.

A significant unresolved question is the complete and detailed metabolic fate of allicin in vivo. researchgate.net While it is known that allicin is rapidly metabolized, the full spectrum of its metabolites and the kinetics of their formation are not entirely understood. This compound is a valuable tool in these investigations, but tracking all deuterated metabolites through various pathways remains a complex task.

Methodological challenges also exist in the analytical techniques themselves. While LC-MS is a powerful tool, factors such as ion suppression from complex biological matrices and the potential for incomplete chromatographic separation can affect the accuracy of quantification. nih.gov The development of more robust and standardized analytical protocols for the use of this compound is an ongoing need.

Furthermore, the synthesis and purification of high-purity this compound can be complex and costly, potentially limiting its accessibility for some research groups. mdpi.com Ensuring the isotopic purity of this compound is also critical to its function as an internal standard, and any contamination with unlabeled allicin could lead to inaccurate results.

Prospective Research Avenues for this compound Investigations

The future of this compound research holds several promising avenues. A key area of focus will be its continued application in detailed metabolomic studies. By tracing the metabolic fate of the deuterium (B1214612) label, researchers can build a more comprehensive map of allicin's metabolic pathways and identify novel bioactive metabolites. mdpi.com This could provide deeper insights into the mechanisms behind the various health benefits attributed to garlic consumption. ijmedicine.com

Another prospective research direction is the use of this compound in studies investigating the interaction of allicin with specific proteins and enzymes. mdpi.com As a thiol-reactive compound, allicin is known to interact with cysteine residues in proteins. mdpi.com this compound can be used to accurately quantify the extent of this S-thioallylation, helping to identify specific molecular targets of allicin and understand its mode of action at a cellular level.

The development of novel drug delivery systems for allicin is an emerging field of research. researchgate.net this compound will be an indispensable tool in the preclinical and clinical evaluation of these delivery systems, allowing for precise pharmacokinetic and bioavailability assessments.

Furthermore, there is potential for the application of this compound in environmental and food science research. For instance, it could be used to study the stability and degradation of allicin in different food matrices or to track its presence in the environment.

Finally, continued advancements in analytical instrumentation, such as high-resolution mass spectrometry and advanced NMR techniques, will further enhance the utility of this compound. uba.arresearchgate.net These technologies will enable even more sensitive and specific detection and quantification, opening up new possibilities for this compound-based research.

Interactive Data Table: Key Research Areas for this compound

| Research Area | Potential Application of this compound | Key References |

| Metabolomics | Tracing metabolic pathways and identifying novel metabolites | mdpi.com |

| Proteomics | Quantifying protein S-thioallylation to identify molecular targets | mdpi.com |

| Drug Development | Pharmacokinetic and bioavailability studies of novel delivery systems | researchgate.net |

| Food & Environmental Science | Studying allicin stability and tracking its environmental fate | cabidigitallibrary.org |

Q & A

Q. What are the critical steps to ensure isotopic purity during the synthesis of Allicin-d10?

To synthesize this compound with high isotopic purity, researchers must:

- Use deuterium-enriched precursors (e.g., deuterated diallyl disulfide) and verify their purity via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

- Monitor reaction conditions (e.g., temperature, pH) to minimize proton-deuterium exchange, which could compromise isotopic labeling .

- Characterize the final product using high-resolution MS and isotope ratio analysis to confirm deuterium incorporation ≥98% .

Q. Which analytical methods are most reliable for quantifying this compound in biological matrices?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Optimize separation using reversed-phase columns (C18) to resolve this compound from endogenous thiosulfinates .

- Isotope Dilution: Use stable isotope-labeled internal standards (e.g., this compound itself) to correct for matrix effects and ionization efficiency .

- Validate methods for linearity (R² >0.99), limit of detection (LOD <1 ng/mL), and precision (RSD <15%) per ICH guidelines .

Q. How should researchers design controlled experiments to study this compound’s stability under varying physiological conditions?

- pH Stability: Incubate this compound in buffers (pH 2–8) and quantify degradation via LC-MS at timed intervals .

- Temperature Sensitivity: Store samples at -80°C, 4°C, and 25°C, comparing degradation kinetics using Arrhenius plots .

- Include unlabeled Allicin as a control to distinguish deuterium-specific stability effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioavailability in different in vivo models be resolved?

- Model-Specific Variables: Compare pharmacokinetic parameters (Cmax, AUC) across species (e.g., rodents vs. primates) to assess metabolic differences .

- Analytical Harmonization: Standardize sample collection times, extraction protocols, and LC-MS settings to reduce inter-lab variability .

- Statistical Meta-Analysis: Apply mixed-effects models to pooled data from multiple studies, accounting for covariates like diet and microbiota composition .

Q. What strategies are effective for integrating this compound into multi-omics studies to track sulfur metabolism?

- Isotope Tracing: Co-administer this compound with ¹³C-glucose to map sulfur incorporation into metabolites via flux analysis .

- Data Integration: Use platforms like Skyline or XCMS Online to align MS/MS spectra with transcriptomic/proteomic datasets, identifying enzyme-metabolite linkages .

- Validation: Confirm pathway predictions using CRISPR-edited cell lines lacking key sulfur-assimilation genes (e.g., cystathionine gamma-lyase) .

Q. How can researchers address ethical and reproducibility challenges in this compound studies involving human-derived samples?

- Ethical Protocols: Obtain informed consent for biospecimen use and anonymize data per GDPR/HIPAA guidelines .

- Pre-analytical Controls: Document sample handling (e.g., time-to-freezing, anticoagulants) to minimize pre-analytical variability .

- Open Science Practices: Share raw MS data in repositories like MetaboLights, enabling independent verification .

Q. What experimental frameworks are suitable for studying this compound’s interaction with transient reactive sulfur species (RSS)?

- Kinetic Trapping: Use cyanolysis or monobromobimane to stabilize RSS intermediates for LC-MS detection .

- Computational Modeling: Employ density functional theory (DFT) to predict this compound’s binding affinity for RSS-sensing proteins (e.g., Keap1) .

- Cross-Disciplinary Collaboration: Partner with computational chemists to validate docking simulations using surface plasmon resonance (SPR) .

Methodological Best Practices

- Data Reporting: Follow FAIR principles—ensure data are Findable, Accessible, Interoperable, and Reusable .

- Conflict Resolution: Use contradiction matrices to document and reconcile divergent results, referencing frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) .

- Peer Review Preparedness: Preemptively address potential critiques by including negative controls, power calculations, and limitations sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.